molecular formula C3HCl2F3 B1297523 1,2-Dichloro-3,3,3-trifluoropropene CAS No. 431-27-6

1,2-Dichloro-3,3,3-trifluoropropene

Cat. No.: B1297523
CAS No.: 431-27-6
M. Wt: 164.94 g/mol
InChI Key: ZHJBJVPTRJNNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C3HCl2F3. It is a colorless liquid with a boiling point of approximately 54°C and a density of 1.465 g/cm³ . This compound is notable for its applications in various industrial processes, particularly as an intermediate in the synthesis of other fluorinated compounds.

Chemical Reactions Analysis

1,2-Dichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.

    Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity can be influenced by the presence of strong oxidizing or reducing agents.

Common reagents used in these reactions include antimony trifluoride and antimony pentachloride . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Dichloro-3,3,3-trifluoropropene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3,3,3-trifluoropropene involves its reactivity with various chemical agents. The compound’s molecular structure allows it to participate in substitution and addition reactions, which are crucial for its role as an intermediate in chemical synthesis. The specific molecular targets and pathways depend on the nature of the reactions it undergoes.

Comparison with Similar Compounds

1,2-Dichloro-3,3,3-trifluoropropene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

(Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJBJVPTRJNNIK-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\Cl)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-3,3,3-trifluoropropene
Reactant of Route 2
Reactant of Route 2
1,2-Dichloro-3,3,3-trifluoropropene
Reactant of Route 3
1,2-Dichloro-3,3,3-trifluoropropene
Reactant of Route 4
Reactant of Route 4
1,2-Dichloro-3,3,3-trifluoropropene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Dichloro-3,3,3-trifluoropropene
Customer
Q & A

Q1: What is the significance of the process described in the research paper for synthesizing 2-chloro-3,3,3-trifluoropropene?

A1: The research paper details a novel process for synthesizing 2-chloro-3,3,3-trifluoropropene starting from 1,2-dichloro-3,3,3-trifluoropropene []. This process involves a two-step reaction:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.